molecular formula C16H19NO2S B14590269 Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate CAS No. 61123-01-1

Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate

Cat. No.: B14590269
CAS No.: 61123-01-1
M. Wt: 289.4 g/mol
InChI Key: UIILLCFWFVARNT-UHFFFAOYSA-N
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Description

Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method might include the reaction of a thioamide with an α-halo ester in the presence of a base. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the ester group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-phenyl-1,3-thiazol-2-ylidene)acetate
  • Ethyl (4-phenyl-3-methyl-1,3-thiazol-2(3H)-ylidene)acetate
  • Ethyl (4-phenyl-3-butyl-1,3-thiazol-2(3H)-ylidene)acetate

Uniqueness

Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate is unique due to its specific substitution pattern on the thiazole ring

Properties

CAS No.

61123-01-1

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 2-(4-phenyl-3-propyl-1,3-thiazol-2-ylidene)acetate

InChI

InChI=1S/C16H19NO2S/c1-3-10-17-14(13-8-6-5-7-9-13)12-20-15(17)11-16(18)19-4-2/h5-9,11-12H,3-4,10H2,1-2H3

InChI Key

UIILLCFWFVARNT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CSC1=CC(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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